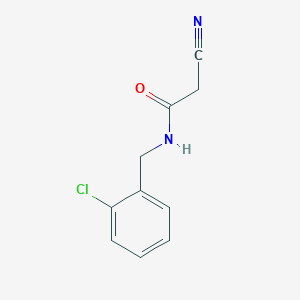
N-(2-chlorobenzyl)-2-cyanoacetamide
Descripción general
Descripción
N-(2-chlorobenzyl)-2-cyanoacetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as CBAA and has a molecular formula of C10H8ClN2O. CBAA belongs to the class of organic compounds known as benzylamines and is commonly used as an intermediate in the synthesis of other chemical compounds.
Aplicaciones Científicas De Investigación
Water Treatment
In the context of water treatment, N-(2-chlorobenzyl)-2-cyanoacetamide-related compounds are explored for their role in managing nitrogenous disinfection by-products (N-DBPs) such as haloacetamides, which are of concern due to their high genotoxicity and cytotoxicity. The shift from chlorination to chloramination, aimed at reducing regulated DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs), could increase the occurrence of certain N-DBPs. Biofiltration prior to disinfection has been highlighted as particularly effective at removing cyanogen halide precursors, which are related to this compound (Bond et al., 2011).
Synthesis of Antimicrobial Agents
Research into novel heterocyclic compounds incorporating sulfamoyl moiety, such as N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, has been conducted for their potential use as antimicrobial agents. These compounds have shown promising in vitro antibacterial and antifungal activities, indicating the versatility and potential of this compound derivatives in the development of new antimicrobial strategies (Darwish et al., 2014).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to interact with various targets, influencing a range of biological activities .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
N-(2-chlorobenzyl)-2-cyanoacetamide has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis . This pathway is crucial for the production of many important biomolecules, including vitamins and hormones. Inhibition of DXS can therefore have significant downstream effects .
Result of Action
The compound this compound has been found to inhibit the growth of Haemophilus influenzae, a common cause of bacterial infections in humans . This suggests that the compound may have potential antimicrobial properties .
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-cyanoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-9-4-2-1-3-8(9)7-13-10(14)5-6-12/h1-4H,5,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRPXZYTBBNYPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

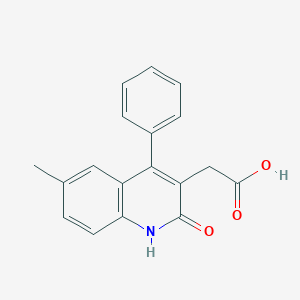
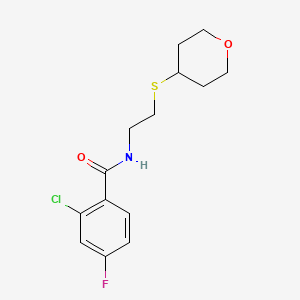
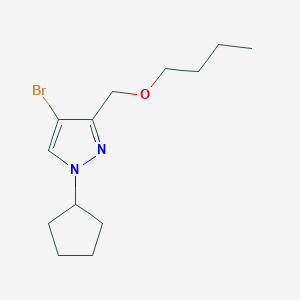

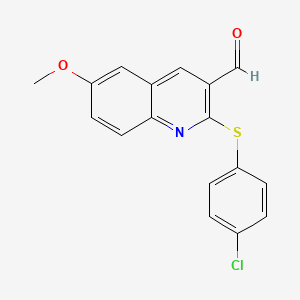
![3-Cyclopropyl-4-(difluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2839953.png)
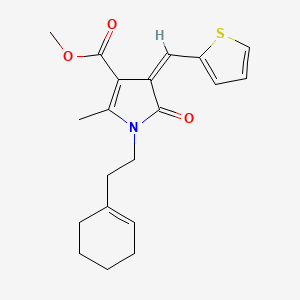
![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2839956.png)
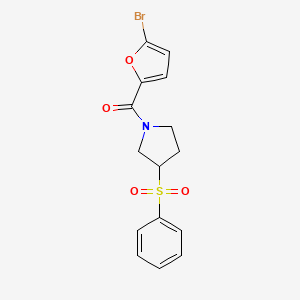
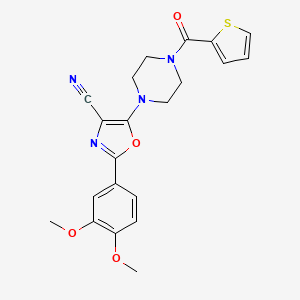
![3-((3-methoxybenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2839961.png)

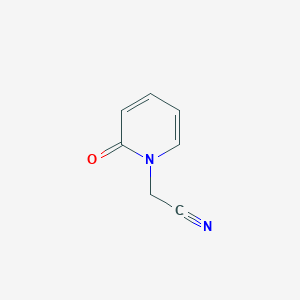
![8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2839966.png)